molecular formula C8H9N3O B1279528 1-(azidomethyl)-2-methoxybenzene CAS No. 300823-47-6

1-(azidomethyl)-2-methoxybenzene

Cat. No.: B1279528
CAS No.: 300823-47-6
M. Wt: 163.18 g/mol
InChI Key: MQRIYFPVICULQP-UHFFFAOYSA-N
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Description

1-(azidomethyl)-2-methoxybenzene: is an organic compound with the molecular formula C8H9N3O . It is a derivative of benzene, where the benzene ring is substituted with an azidomethyl group (-CH2N3) and a methoxy group (-OCH3). This compound is also known by other names such as (Azidomethyl)benzene and Benzyl azide .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(azidomethyl)-2-methoxybenzene typically involves the reaction of benzyl halides with sodium azide. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The general reaction can be represented as follows:

C6H5CH2X+NaN3C6H5CH2N3+NaX\text{C6H5CH2X} + \text{NaN3} \rightarrow \text{C6H5CH2N3} + \text{NaX} C6H5CH2X+NaN3→C6H5CH2N3+NaX

where X is a halogen (Cl, Br, or I).

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 1-(azidomethyl)-2-methoxybenzene can undergo electrophilic substitution reactions due to the presence of the benzene ring. Common reagents include halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4).

    Reduction Reactions: The azido group (-N3) can be reduced to an amine (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The methoxy group (-OCH3) can be oxidized to a carboxylic acid (-COOH) using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions:

    Electrophilic Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4)

    Reduction: Hydrogen gas (H2) with Pd/C, lithium aluminum hydride (LiAlH4)

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Major Products Formed:

    Substitution: Halogenated or nitrated benzene derivatives

    Reduction: Benzene, 1-(aminomethyl)-2-methoxy-

    Oxidation: Benzene, 1-(carboxymethyl)-2-methoxy-

Scientific Research Applications

Chemistry: 1-(azidomethyl)-2-methoxybenzene is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its azido group is highly reactive, making it useful in click chemistry and other organic transformations .

Biology and Medicine: In biological research, this compound is used to study the effects of azido groups on biological systems. It is also investigated for its potential use in drug delivery systems due to its ability to form stable linkages with biomolecules .

Industry: In the industrial sector, this compound is used in the production of polymers and other advanced materials. Its reactivity makes it suitable for use in cross-linking agents and as a building block for high-performance materials .

Mechanism of Action

The mechanism of action of 1-(azidomethyl)-2-methoxybenzene involves the reactivity of its azido groupThis reaction is catalyzed by copper(I) ions (Cu+) and is widely used in click chemistry .

Molecular Targets and Pathways: The azido group can also release nitrogen gas (N2) upon thermal or photochemical activation, generating highly reactive nitrenes. These nitrenes can insert into C-H and N-H bonds, leading to the formation of new covalent bonds with target molecules .

Comparison with Similar Compounds

Uniqueness: 1-(azidomethyl)-2-methoxybenzene is unique due to the presence of both the azido and methoxy groups on the benzene ring. This combination of functional groups imparts distinct reactivity and properties, making it valuable in various chemical and industrial applications .

Properties

IUPAC Name

1-(azidomethyl)-2-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c1-12-8-5-3-2-4-7(8)6-10-11-9/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQRIYFPVICULQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90460437
Record name Benzene, 1-(azidomethyl)-2-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90460437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

300823-47-6
Record name Benzene, 1-(azidomethyl)-2-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90460437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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